2-{7-[(CARBOXYMETHYL)SULFAMOYL]-9-OXO-9H-FLUORENE-2-SULFONAMIDO}ACETIC ACID
Description
2-{7-[(CARBOXYMETHYL)SULFAMOYL]-9-OXO-9H-FLUORENE-2-SULFONAMIDO}ACETIC ACID is a complex organic compound with a unique structure that includes both sulfonamide and carboxylic acid functional groups
Properties
IUPAC Name |
2-[[7-(carboxymethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O9S2/c20-15(21)7-18-29(25,26)9-1-3-11-12-4-2-10(30(27,28)19-8-16(22)23)6-14(12)17(24)13(11)5-9/h1-6,18-19H,7-8H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRVMJRPZWKRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)C(=O)C3=C2C=CC(=C3)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[(CARBOXYMETHYL)SULFAMOYL]-9-OXO-9H-FLUORENE-2-SULFONAMIDO}ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the sulfonamide and carboxylic acid groups onto the fluorene backbone. Common reagents used in these steps include sulfonyl chlorides, amines, and carboxylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{7-[(CARBOXYMETHYL)SULFAMOYL]-9-OXO-9H-FLUORENE-2-SULFONAMIDO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other derivatives.
Scientific Research Applications
2-{7-[(CARBOXYMETHYL)SULFAMOYL]-9-OXO-9H-FLUORENE-2-SULFONAMIDO}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{7-[(CARBOXYMETHYL)SULFAMOYL]-9-OXO-9H-FLUORENE-2-SULFONAMIDO}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-{7-[(CARBOXYMETHYL)SULFAMOYL]-9-OXO-9H-FLUORENE-2-SULFONAMIDO}ACETIC ACID shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Fluorene derivatives: Compounds with a fluorene backbone, such as fluorenone and fluorene-9-carboxylic acid, also share structural similarities.
Uniqueness
What sets this compound apart is its combination of sulfonamide and carboxylic acid groups on a fluorene backbone
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
